3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
The synthesis and characterization of novel purine-dione derivatives represent a significant area of research. For example, compounds similar to the one you're interested in have been synthesized through complex chemical reactions, showcasing the versatility of purine-dione scaffolds in medicinal chemistry. These synthetic routes often involve multi-step reactions, including alkylation, cyclization, and functional group modifications, to obtain derivatives with potential pharmacological activities (Ondrej imo et al., 1995).
Neurodegenerative Disease Research
Some derivatives of purine-diones have been evaluated for their potential in treating neurodegenerative diseases. For instance, tricyclic xanthine derivatives have been designed as multitarget drugs for neurodegenerative disorders. These compounds have shown affinity for adenosine receptor subtypes and inhibited monoamine oxidases (MAO), suggesting their potential in symptomatic and disease-modifying treatment approaches (A. Brunschweiger et al., 2014).
Anticancer Activity
Purine-dione derivatives have also been investigated for their anticancer properties. Specific substitutions on the purine-dione scaffold have led to compounds with promising anticancer activity, highlighting the importance of structural modifications in designing new therapeutic agents (A. Hayallah, 2017). These studies provide insights into the molecular frameworks beneficial for anticancer activity and pave the way for further optimization.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-9-10-19(16(2)13-15)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-4-5-8-18(17)25/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTOKSHEEXHIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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